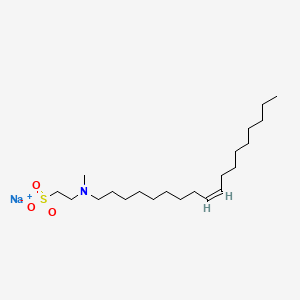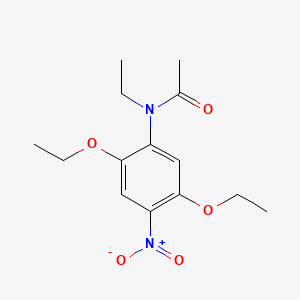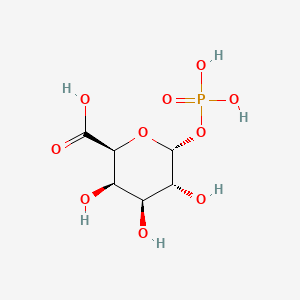
1-phospho-alpha-D-galacturonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
1-phospho-alpha-D-galacturonic acid can be synthesized through the phosphorylation of D-galacturonic acid. This reaction is catalyzed by the enzyme galacturonokinase, which transfers a phosphate group from ATP to D-galacturonic acid, forming this compound . Industrial production methods often involve the extraction and purification of pectin from plant sources, as pectin contains D-galacturonic acid units .
Analyse Des Réactions Chimiques
1-phospho-alpha-D-galacturonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert it into other sugar derivatives.
Substitution: It can undergo substitution reactions where the phosphate group is replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions . Major products formed from these reactions include different sugar phosphates and derivatives .
Applications De Recherche Scientifique
1-phospho-alpha-D-galacturonic acid has several scientific research applications:
Chemistry: It is used in the study of carbohydrate chemistry and the synthesis of complex sugar molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug delivery systems and as a biomarker for certain diseases.
Mécanisme D'action
The mechanism of action of 1-phospho-alpha-D-galacturonic acid involves its role as a substrate for various enzymes in metabolic pathways. It is phosphorylated by galacturonokinase, which facilitates its incorporation into pectin and other polysaccharides . The molecular targets and pathways involved include the enzymes and metabolic pathways responsible for pectin biosynthesis and degradation .
Comparaison Avec Des Composés Similaires
1-phospho-alpha-D-galacturonic acid can be compared with other similar compounds, such as:
alpha-D-galacturonic acid: The parent compound without the phosphate group.
1-phosphonato-alpha-D-galacturonate: The conjugate base of this compound.
D-galacturonic acid: A similar sugar acid that lacks the phosphate group.
The uniqueness of this compound lies in its phosphate group, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
58865-20-6 |
|---|---|
Formule moléculaire |
C6H11O10P |
Poids moléculaire |
274.12 g/mol |
Nom IUPAC |
(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-phosphonooxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C6H11O10P/c7-1-2(8)4(5(10)11)15-6(3(1)9)16-17(12,13)14/h1-4,6-9H,(H,10,11)(H2,12,13,14)/t1-,2+,3+,4-,6+/m0/s1 |
Clé InChI |
AIQDYKMWENWVQJ-DTEWXJGMSA-N |
SMILES isomérique |
[C@@H]1([C@H]([C@H](O[C@@H]([C@@H]1O)OP(=O)(O)O)C(=O)O)O)O |
SMILES canonique |
C1(C(C(OC(C1O)OP(=O)(O)O)C(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


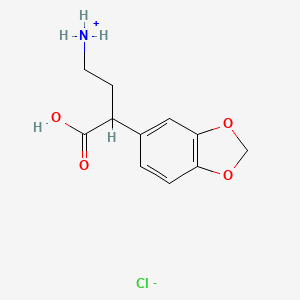
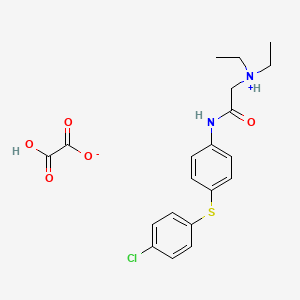
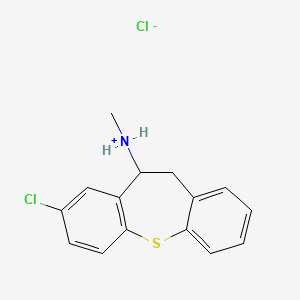
![Sarhamnolosid [German]](/img/structure/B13769271.png)


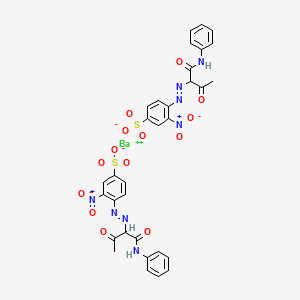
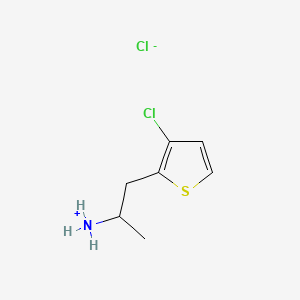

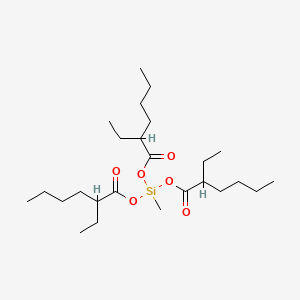
![N-(2,4-dimethoxyphenyl)-2-{[4-(4-ethoxyphenyl)-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13769306.png)
